molecular formula C17H21N3 B1663534 Auramine CAS No. 492-80-8

Auramine

Cat. No. B1663534
Key on ui cas rn: 492-80-8
M. Wt: 267.37 g/mol
InChI Key: JPIYZTWMUGTEHX-UHFFFAOYSA-N
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Patent
US03954864

Procedure details

321.5 parts of Auramine O are put in suspension, whilst being stirred, in 680 parts of acetone and 140 parts of water. 340 parts by weight of 30% soda are added to this suspension. The temperature rises from 20°/22°C. to 35°C. A transition to solution is then observed, following by precipitation of the Auramine base in crystalline form. The mixture is allowed to return to ambient temperature, is cooled to 0°-5°C. for 4 hours, filtered and washed twice with 400 parts by weight of 50% acetonewater mixture. The filtered material is then dried at 70°-80°C. for 24 hours and 212 parts of Auramine O base with a melting point of 135°-136°C. are obtained. (The theoretical melting point is 136°C.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([C:12]2[CH:17]=[CH:16][C:15]([N:18]([CH3:20])[CH3:19])=[CH:14][CH:13]=2)=[NH:11])=[CH:6][CH:5]=1)[CH3:3].Cl.CC(C)=O>O>[CH3:20][N:18]([C:15]1[CH:14]=[CH:13][C:12]([C:10]([C:7]2[CH:6]=[CH:5][C:4]([N:2]([CH3:3])[CH3:1])=[CH:9][CH:8]=2)=[NH:11])=[CH:17][CH:16]=1)[CH3:19] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
340 parts by weight of 30% soda are added to this suspension
CUSTOM
Type
CUSTOM
Details
rises from 20°
CUSTOM
Type
CUSTOM
Details
22°C. to 35°C
CUSTOM
Type
CUSTOM
Details
following by precipitation of the Auramine base in crystalline form
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 0°-5°C. for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed twice with 400 parts by weight of 50% acetonewater mixture
CUSTOM
Type
CUSTOM
Details
The filtered material is then dried at 70°-80°C. for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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